molecular formula C21H17N3O8S2 B12776665 1-Amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid CAS No. 25956-35-8

1-Amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

Cat. No.: B12776665
CAS No.: 25956-35-8
M. Wt: 503.5 g/mol
InChI Key: QESOMBMPKAMMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties and reactivity, making it a valuable compound in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:

    Nitration: of anthracene derivatives.

    Reduction: of nitro groups to amino groups.

    Sulfonation: to introduce sulfonic acid groups.

    Coupling reactions: to link the amino and sulfonic acid groups to the anthracene core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to manage the exothermic nature of some reactions and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-Amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Studied for its potential as a fluorescent marker in biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The sulfonic acid groups enhance its solubility and reactivity, making it effective in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-((3-amino-2-methylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
  • 1-Amino-4-((3-amino-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

Uniqueness

1-Amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino and sulfonic acid groups makes it highly versatile for various applications.

Properties

CAS No.

25956-35-8

Molecular Formula

C21H17N3O8S2

Molecular Weight

503.5 g/mol

IUPAC Name

1-amino-4-(3-amino-2-methyl-5-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C21H17N3O8S2/c1-9-13(22)6-10(33(27,28)29)7-14(9)24-15-8-16(34(30,31)32)19(23)18-17(15)20(25)11-4-2-3-5-12(11)21(18)26/h2-8,24H,22-23H2,1H3,(H,27,28,29)(H,30,31,32)

InChI Key

QESOMBMPKAMMLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.